3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile
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Overview
Description
3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile is a complex organic compound with the molecular formula C17H20N4O It is characterized by the presence of multiple cyanoethyl groups and a cyclopentyl ring with an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile typically involves the reaction of cyclopentanone with acrylonitrile in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization and further functionalization to introduce the cyanoethyl groups. Common reagents used in this synthesis include cyclopentanone, acrylonitrile, and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The cyanoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclopentyl ring provides structural stability and can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclohexyl]propanenitrile: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1,2,3-Tris(2-cyanoethoxy)propane: Another related compound with cyanoethyl groups attached to a propane backbone.
Uniqueness
3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile is unique due to its specific ring structure and the arrangement of cyanoethyl groups. This configuration can result in distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
93726-12-6 |
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Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclopentyl]propanenitrile |
InChI |
InChI=1S/C17H20N4O/c18-11-1-5-16(6-2-12-19)9-10-17(15(16)22,7-3-13-20)8-4-14-21/h1-10H2 |
InChI Key |
LRASALMYIKJWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1(CCC#N)CCC#N)(CCC#N)CCC#N |
Origin of Product |
United States |
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